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Alanine, 3-[(carboxymethyl)amino]-

Cat. No.: B13798337
M. Wt: 162.14 g/mol
InChI Key: KEQFBEHVFFPRIW-VKHMYHEASA-N
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Description

Contextualizing Alanine (B10760859), 3-[(carboxymethyl)amino]- within the Broader Field of Amino Acid Derivatives

Amino acid derivatives are a vast and diverse class of molecules derived from the 22 standard proteinogenic amino acids through chemical or enzymatic modification. unacademy.com These modifications can include changes to the amino group, the carboxyl group, or the side chain (R group), leading to a wide array of structures and functions. unacademy.com These derivatives are not typically incorporated into proteins but play crucial roles in metabolism, signaling, and as building blocks for other biomolecules. numberanalytics.compressbooks.pub

Amino acid derivatives can be broadly categorized based on their structural modifications:

Amine derivatives: Formed by the removal of the carboxyl group (decarboxylation), such as the neurotransmitters dopamine (B1211576) and serotonin. numberanalytics.com

Peptide derivatives: Short chains of amino acids with specific functions, like the hormone oxytocin. numberanalytics.com

Metabolites: Compounds formed during the breakdown of amino acids, such as creatine. numberanalytics.com

Modified side chains: Where the R group is altered, leading to compounds like N-methyl-D-aspartic acid. wikipedia.org

Alanine, 3-[(carboxymethyl)amino]- fits into this landscape as a derivative of β-alanine. ontosight.ai Unlike the proteinogenic α-alanine, where the amino group is on the alpha-carbon (the carbon adjacent to the carboxyl group), β-alanine has its amino group on the beta-carbon. wikipedia.orgwikipedia.org Alanine, 3-[(carboxymethyl)amino]- is formed by the substitution of a hydrogen on the amino group of β-alanine with a carboxymethyl group (-CH₂COOH). ontosight.ai This addition introduces a second carboxylic acid function, making the molecule a dicarboxylic acid and enhancing its potential for chelation and hydrogen bonding. vulcanchem.com It is structurally related to other non-proteinogenic amino acids like N,N-Bis(carboxymethyl)-β-alanine, which has two carboxymethyl groups. wikipedia.org

Historical Perspectives on the Discovery and Initial Academic Characterization of Alanine, 3-[(carboxymethyl)amino]-

While a specific date or individual discovery for Alanine, 3-[(carboxymethyl)amino]- is not prominently documented, its synthesis and characterization are rooted in the broader history of amino acid chemistry and the development of chelating agents. The synthesis of related compounds provides a historical context. For instance, the closely related chelating agent N-(2-carboxyethyl)iminodiacetic acid (β-ADA), which is a dicarboxymethylated derivative of β-alanine, was first prepared in 1949 by Gerold Schwarzenbach from β-alanine and monochloroacetic acid. wikipedia.org

The primary laboratory-scale synthesis for Alanine, 3-[(carboxymethyl)amino]- and similar derivatives involves the carboxymethylation of the parent amino acid. vulcanchem.com This is a nucleophilic substitution reaction where the amino group of β-alanine attacks a carboxymethylating agent, such as chloroacetic acid or bromoacetic acid, under alkaline conditions. vulcanchem.com The base is required to deprotonate the amino group, increasing its nucleophilicity.

The initial academic interest in such compounds often stemmed from their ability to form stable complexes with metal ions. The presence of two carboxyl groups and a central nitrogen atom makes Alanine, 3-[(carboxymethyl)amino]- a potential tridentate ligand, capable of binding to metal centers. This property is fundamental to the field of coordination chemistry and has applications in areas ranging from water softening to the development of metal-based catalysts. wikipedia.org

Structural Elucidation Challenges and Methodological Advancements for Alanine, 3-[(carboxymethyl)amino]-

The structural elucidation of Alanine, 3-[(carboxymethyl)amino]- relies on standard analytical techniques, though its specific properties can present challenges. As a molecule with two acidic carboxyl groups and a basic secondary amine group, it exists as a zwitterion over a wide pH range. This can affect its solubility and behavior in solution, complicating analyses like Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of the molecule. The spectra would show characteristic signals for the two distinct methylene (B1212753) groups of the carboxymethyl moiety and the ethyl backbone of the β-alanine residue. Challenges can arise from proton exchange with the solvent (especially for the NH and OH protons) and conformational flexibility in solution, which can lead to broadened peaks.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. ontosight.ai High-resolution mass spectrometry provides the exact molecular formula (C₅H₉NO₄). ontosight.ai

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. The spectrum would be characterized by strong, broad absorptions for the O-H stretches of the carboxylic acid groups and characteristic C=O stretching vibrations. google.com

X-ray Crystallography: Obtaining a single crystal suitable for X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. A challenge in this area is the difficulty of growing high-quality crystals for complex zwitterionic molecules.

Advancements in these techniques, such as higher field NMR spectrometers and more sensitive mass analyzers, have made the characterization of such molecules more routine. Computational modeling is also increasingly used to predict molecular geometry and spectroscopic properties, aiding in the interpretation of experimental data. vulcanchem.com

Physicochemical and Spectroscopic Data

The following tables provide a summary of key identifiers and properties for Alanine, 3-[(carboxymethyl)amino]-.

Table 1: Compound Identification

Identifier Value
IUPAC Name 3-(Carboxymethylamino)propanoic acid
Other Synonyms N-(Carboxymethyl)-β-alanine, N-(2-carboxyethyl)glycine
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
CAS Number 505-72-6

Data sourced from multiple references. ontosight.ai

Table 2: Research and Spectroscopic Data

Property Description
Synthesis Typically synthesized via carboxymethylation of β-alanine with an agent like chloroacetic acid under basic conditions. vulcanchem.com
Primary Function Considered a non-proteinogenic amino acid derivative and a potential chelating agent. ontosight.aiwikipedia.org
¹H NMR Expected to show complex multiplets for the four methylene protons and broad signals for the exchangeable amine and carboxylic acid protons.
¹³C NMR Expected to show distinct signals for the two carboxyl carbons and the three aliphatic carbons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4 B13798337 Alanine, 3-[(carboxymethyl)amino]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-amino-3-(carboxymethylamino)propanoic acid

InChI

InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

KEQFBEHVFFPRIW-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NCC(=O)O

Canonical SMILES

C(C(C(=O)O)N)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Alanine, 3 Carboxymethyl Amino

Stereoselective Synthesis of Alanine (B10760859), 3-[(carboxymethyl)amino]- Enantiomers

The stereoselective synthesis of β-amino acids is crucial for understanding their biological activities and for their application as chiral building blocks. While specific methods for the enantioselective synthesis of Alanine, 3-[(carboxymethyl)amino]- are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of related β-amino acid derivatives can be considered.

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Amino acids are a prominent part of this chiral pool. nih.gov Although direct chiral pool synthesis of Alanine, 3-[(carboxymethyl)amino]- from a simple precursor is not explicitly described, one could envision a theoretical approach starting from a chiral β-alanine derivative. This would involve the stereoselective introduction of a carboxymethyl group onto the nitrogen atom of a protected, enantiopure β-amino acid.

Asymmetric synthesis of β-amino acid derivatives can be achieved through various methods, including the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of enantiomerically enriched β-amino acids, chiral oxazolidinones, such as those derived from L-valine, have been successfully employed. nih.gov In a typical sequence, an α,β-unsaturated system attached to the chiral auxiliary undergoes a conjugate addition of a nitrogen-containing nucleophile.

While a specific protocol for the asymmetric N-carboxymethylation of β-alanine to yield the enantiomers of Alanine, 3-[(carboxymethyl)amino]- is not detailed in the available literature, a plausible strategy would involve the alkylation of a chiral β-amino enolate. For instance, the conjugate addition of lithium dibenzylamide to an (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, followed by alkylation of the resulting lithium β-amino enolate, has been shown to produce a range of (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess. nih.gov A similar strategy could theoretically be adapted for N-carboxymethylation.

Another approach involves the use of chiral resolving agents to separate a racemic mixture of the final compound. wikipedia.org This technique relies on the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization due to their different physical properties. wikipedia.org

Novel Chemical Synthesis Pathways for Alanine, 3-[(carboxymethyl)amino]- and its Analogues

Recent research has focused on developing efficient and scalable methods for the synthesis of N-substituted β-amino acids. A facile, single-step approach for the synthesis of N-alkylated β-alanines has been reported, which avoids the need for complex protection-deprotection steps. nih.gov This method involves the direct N-alkylation of β-alanine in a mixed-solvent system of water and ethanol, eliminating the need for a phase transfer catalyst. nih.gov By controlling the stoichiometry of the reactants, either mono- or di-N-alkylated products can be selectively obtained. nih.gov

A study on the synthesis of N-alkyl-β-amino acids from dendrimeric molecules also reported the preparation of 3-((carboxymethyl)amino)propanoic acid. The synthesis involved the reaction of trimethylolpropane (B17298) triacrylate with an appropriate amine.

Table 1: Synthesis of 3-((carboxymethyl)amino)propanoic acid

Starting MaterialReagentProductYieldReference
Trimethylolpropane triacrylateGlycine (B1666218)3-((carboxymethyl)amino)propanoic acid19% nih.gov

This one-pot method offers a straightforward route to N-substituted β-alanine derivatives and could be applicable for the synthesis of Alanine, 3-[(carboxymethyl)amino]- and its analogues with variations in the substituent on the nitrogen atom. google.com

Functional Group Interconversions and Derivatization for Research Applications

The functional groups of Alanine, 3-[(carboxymethyl)amino]- (two carboxylic acid groups and a secondary amine) provide handles for further chemical modification. These derivatizations are essential for developing tools for biological studies, such as probes for analytical detection and conjugates for targeted delivery or imaging.

For the sensitive detection of amino acids in biological samples, derivatization with fluorescent tags is a common strategy. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are widely used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC) analysis. This method significantly enhances the detectability of the amino acid by introducing a highly fluorescent fluorenylmethoxycarbonyl group.

Another approach involves the use of other derivatizing agents to improve ionization efficiency and chromatographic separation in mass spectrometry-based analyses. While not specific to Alanine, 3-[(carboxymethyl)amino]-, the general principles of amino acid derivatization are applicable.

The synthesis of conjugates and probes based on β-amino acids is an active area of research. For instance, fluorescent D-amino acids have been synthesized and used to probe peptidoglycan synthesis in bacteria. nih.gov This involves the coupling of a fluorophore to a D-amino acid, which is then incorporated into the bacterial cell wall. nih.gov A similar strategy could be employed to synthesize fluorescently labeled Alanine, 3-[(carboxymethyl)amino]- to study its uptake and localization in biological systems.

Furthermore, the conjugation of β-alanine derivatives to other molecules to create theranostic nanoagents has been demonstrated. nih.gov In one study, a folic acid-conjugated polymeric nanoparticle was synthesized from an N-alkylated β-alanine monomer for the targeted delivery of a therapeutic drug to cancer cells. nih.gov This highlights the potential of using Alanine, 3-[(carboxymethyl)amino]- as a building block for the construction of targeted drug delivery systems or imaging agents.

The enzymatic conjugation of β-alanine with biogenic amines is catalyzed by nonribosomal peptide synthetases (NRPSs) like Ebony in Drosophila. nih.gov This enzyme activates β-alanine and attaches it to biogenic amines. nih.gov While this is a biological process, it provides inspiration for the chemical synthesis of similar conjugates.

Coordination Chemistry and Metal Ion Interactions of Alanine, 3 Carboxymethyl Amino

Ligand Design Principles and Chelation Properties of Alanine (B10760859), 3-[(carboxymethyl)amino]-

Alanine, 3-[(carboxymethyl)amino]- is an aminopolycarboxylic acid ligand. Its structure, featuring one nitrogen donor atom and two carboxylate oxygen donor atoms, allows it to act as a tridentate (N,O,O) chelating agent. The presence of both a five-membered chelate ring (formed by the nitrogen and the carboxymethyl group) and a six-membered chelate ring (formed by the nitrogen and the alanine backbone carboxyl group) upon coordination with a metal ion would contribute to the stability of the resulting metal complexes.

Mononuclear and Polynuclear Complex Formation with Transition Metals

Detailed experimental studies on the formation of mononuclear and polynuclear complexes of Alanine, 3-[(carboxymethyl)amino]- with transition metals are not extensively documented in the literature. However, based on its structure, it is expected to form stable 1:1 and 1:2 (metal:ligand) mononuclear complexes with a variety of transition metal ions. The potential for polynuclear complex formation exists, particularly if the denticity of the ligand is not fully utilized by a single metal center, allowing for bridging between multiple metal ions.

Influence of pH and Solvent Systems on Coordination Behavior

The coordination behavior of Alanine, 3-[(carboxymethyl)amino]- is anticipated to be highly dependent on the pH of the solution. At low pH, the carboxyl groups will be protonated, reducing their ability to coordinate to metal ions. As the pH increases, deprotonation of the carboxyl groups will enhance the ligand's chelating ability. The nitrogen atom's coordination is also pH-dependent. The choice of solvent can influence the stability and structure of the resulting complexes by affecting the solubility of the ligand and the metal salt, as well as by potentially coordinating to the metal center.

Spectroscopic Characterization of Metal-Alanine, 3-[(carboxymethyl)amino]- Complexes

While specific spectroscopic data for metal complexes of Alanine, 3-[(carboxymethyl)amino]- are not available, a general approach to their characterization can be outlined.

Spectroscopic TechniqueExpected Observations for Metal Complexation
Infrared (IR) Spectroscopy A shift in the stretching frequencies of the C=O and C-O bonds of the carboxylate groups upon coordination to a metal ion. A change in the N-H stretching and bending vibrations would indicate the involvement of the nitrogen atom in chelation. The appearance of new bands at lower frequencies corresponding to M-N and M-O stretching vibrations would provide direct evidence of complex formation.
UV-Visible (UV-Vis) Spectroscopy Changes in the electronic absorption spectra upon complexation, particularly for transition metals with d-d electronic transitions. The position and intensity of these bands can provide information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Shifts in the chemical shifts of the protons and carbons near the coordinating atoms (N and O) upon complexation. This can provide detailed information about the solution structure of the complexes.

Theoretical Modeling of Metal-Ligand Binding Affinities and Geometries

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to model the binding of Alanine, 3-[(carboxymethyl)amino]- to various metal ions. Such studies would be invaluable for predicting the preferred coordination geometries, bond lengths, and binding energies. This theoretical approach could help to understand the intrinsic chelating properties of the ligand and guide future experimental work.

Stability and Reactivity of Metal-Alanine, 3-[(carboxymethyl)amino]- Complexes in Solution

The stability of metal complexes with Alanine, 3-[(carboxymethyl)amino]- in solution would be quantified by their stability constants. These constants, which would need to be determined experimentally through techniques like potentiometric titration, provide a measure of the thermodynamic stability of the complexes. The reactivity of these complexes, including ligand substitution and redox reactions, would depend on the nature of the metal ion and the solution conditions.

Comparative Analysis with Other Carboxymethyl Amino Acid Chelators

A comparative analysis with well-studied carboxymethyl amino acid chelators like NTA (Nitrilotriacetic acid) and EDTA (Ethylenediaminetetraacetic acid) would be insightful. Alanine, 3-[(carboxymethyl)amino]- is structurally simpler, with lower denticity. This would likely result in the formation of less stable complexes compared to EDTA, but potentially with different selectivity for certain metal ions. A comparison with its structural isomer, N-(carboxymethyl)alanine, would also be of interest to understand how the position of the carboxymethyl group on the amino acid backbone influences the coordination properties.

Investigation of Biological Roles and Biochemical Pathways Involving Alanine, 3 Carboxymethyl Amino Non Clinical Focus

Putative Biosynthetic Routes of Alanine (B10760859), 3-[(carboxymethyl)amino]- in Biological Systems

While the precise biosynthetic pathways of Alanine, 3-[(carboxymethyl)amino]- are not extensively detailed in current literature, plausible routes can be inferred from known enzymatic reactions involved in the formation of N-substituted alanines and related amino acid metabolism.

Enzymatic Pathways for N-Substituted Alanine Formation

The formation of N-substituted alanines in biological systems often involves enzymes capable of catalyzing the addition of a substituent to the amino group of alanine or its precursors. Key enzyme families that could potentially be involved in the synthesis of Alanine, 3-[(carboxymethyl)amino]- include:

Aminotransferases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. It is conceivable that a specific aminotransferase could utilize a carboxymethyl-containing donor to modify an alanine precursor.

Dehydrogenases: Some dehydrogenases are involved in the reductive amination of keto acids. An alanine dehydrogenase, for instance, could potentially use a carboxymethylated amine donor instead of ammonia (B1221849).

Lyases: Certain lyases can catalyze the addition of groups to double bonds. An enzyme with activity similar to aspartate ammonia-lyase, which converts fumarate (B1241708) and ammonia to L-aspartate, might be able to utilize a carboxymethylated amine.

Alanine Racemases: These enzymes interconvert L-alanine and D-alanine. While their primary role is racemization, some have been shown to be influenced by carboxylates, suggesting a potential for interaction with carboxymethyl groups. researchgate.net

The synthesis of related compounds, such as S-(carboxymethyl)-D-cysteine, has been achieved enzymatically using 3-chloro-D-alanine chloride-lyase, highlighting the potential for enzymatic synthesis of carboxymethylated amino acids. nih.gov

Precursor Utilization and Metabolic Intermediates

The biosynthesis of Alanine, 3-[(carboxymethyl)amino]- would logically start from common metabolic precursors. The primary candidates include:

β-Alanine: As the backbone of the target molecule, β-alanine is a likely direct precursor. β-Alanine itself is synthesized in organisms through several routes, including the degradation of uracil (B121893) and the decarboxylation of aspartate. researchgate.netnih.gov

Glyoxylate (B1226380) or a related two-carbon unit: The carboxymethyl group (-CH2COOH) could be derived from glyoxylate, a key intermediate in the glyoxylate cycle.

Pyruvate and Glutamate (B1630785): In many microorganisms, L-alanine is synthesized by the transamination of pyruvate, with glutamate often serving as the amino donor. nih.gov A subsequent N-carboxymethylation step could then lead to the final product.

Identification of Alanine, 3-[(carboxymethyl)amino]- in Natural Extracts and Biological Matrices

The presence of Alanine, 3-[(carboxymethyl)amino]- has been reported in at least one natural source. Specifically, it has been identified in Lathyrus sativus, commonly known as the grass pea. nih.gov

The detection and quantification of this compound in biological matrices would typically employ analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): Used for the separation of the compound from complex mixtures.

Mass Spectrometry (MS): For the accurate determination of its molecular weight and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

While its presence in Lathyrus sativus is noted, the broader distribution of Alanine, 3-[(carboxymethyl)amino]- across different species and its concentration in various biological tissues and fluids remain areas for further investigation.

Interactions with Cellular Components at a Molecular Level (Excluding Clinical Outcomes)

The chemical structure of Alanine, 3-[(carboxymethyl)amino]- suggests potential interactions with various cellular components, particularly those involved in amino acid transport and metabolism.

Role in Cellular Transport Mechanisms (e.g., Amino Acid Transporters)

Amino acid transporters are integral membrane proteins responsible for the movement of amino acids across cellular membranes. Given its structural similarity to natural amino acids, Alanine, 3-[(carboxymethyl)amino]- could potentially interact with these transporters.

Several amino acid transport systems exist, including:

L-type amino acid transporters (LATs): These transporters are responsible for the sodium-independent exchange of large neutral amino acids. nih.gov

Alanine/Serine/Cysteine Transporters (ASCTs): These are sodium-dependent transporters for small neutral amino acids. gliomagrayareas.com

The additional carboxymethyl group on Alanine, 3-[(carboxymethyl)amino]- could influence its affinity and transport kinetics with these systems. For instance, the negative charge of the additional carboxyl group might favor or hinder its interaction with specific binding sites on the transporter proteins. Studies on alanine transport have shown that the availability of extracellular amino acids can regulate transporter activity, a process that could potentially be influenced by alanine derivatives. researchgate.net

Transporter SystemTypical SubstratesPotential Interaction with Alanine, 3-[(carboxymethyl)amino]-
L-type Amino Acid Transporters (LATs)Large neutral amino acids (e.g., Leucine, Isoleucine)Possible competitive inhibition or transport, depending on the binding pocket's tolerance for the carboxymethyl group.
Alanine/Serine/Cysteine Transporters (ASCTs)Small neutral amino acids (e.g., Alanine, Serine, Cysteine)The size and charge of the carboxymethyl group may affect binding and transport efficiency.

Influence on Enzyme Activity and Metabolic Fluxes (Mechanistic Studies)

The presence of Alanine, 3-[(carboxymethyl)amino]- within a cell could potentially modulate the activity of enzymes involved in amino acid metabolism.

Enzyme Inhibition or Activation: It could act as a competitive or allosteric inhibitor of enzymes that normally bind alanine or related amino acids. For example, alanine racemase activity can be regulated by carboxylates. researchgate.net Conversely, it might activate certain enzymes.

Metabolic Flux Alteration: By influencing enzyme activities or transporter functions, Alanine, 3-[(carboxymethyl)amino]- could alter metabolic fluxes. For instance, changes in the intracellular pool of alanine and its derivatives can impact pathways like gluconeogenesis and the urea (B33335) cycle. nih.gov Metabolic flux analysis in hepatocytes has demonstrated that amino acid supplementation can significantly alter pathways such as beta-oxidation and the TCA cycle. nih.gov

Enzyme/PathwayPotential Influence of Alanine, 3-[(carboxymethyl)amino]-Potential Mechanism
Alanine aminotransferase (ALT)InhibitionCompetitive binding at the active site.
Alanine racemaseModulation of activityInteraction with carboxylate-binding sites. researchgate.net
GluconeogenesisAlteration of fluxChanges in the availability of alanine as a gluconeogenic precursor. nih.gov
Urea CycleAlteration of fluxImpact on transamination reactions that provide substrates for the cycle. nih.gov

Further mechanistic studies are required to fully elucidate the specific interactions and metabolic consequences of Alanine, 3-[(carboxymethyl)amino]- in biological systems.

Mechanisms of Interaction with Macromolecules (e.g., Proteins, Nucleic Acids)

Interaction with Proteins:

The presence of two carboxyl groups and a secondary amine group in Alanine, 3-[(carboxymethyl)amino]- suggests its potential to engage in various non-covalent interactions with proteins, including hydrogen bonding, electrostatic interactions, and van der Waals forces.

Enzyme Interactions: The interaction of Alanine, 3-[(carboxymethyl)amino]- with enzymes can be inferred from studies on analogous compounds. For instance, research on N-carbamoyl-beta-alanine amidohydrolase, an enzyme involved in pyrimidine (B1678525) catabolism, reveals how structurally similar molecules can act as substrates or inhibitors. nih.gov A study on this enzyme from rat liver demonstrated that the substrate, N-carbamoyl-beta-alanine, and its analogs induce the association of the enzyme, while the product, beta-alanine, and its analogs cause dissociation and inhibition. nih.gov This suggests that Alanine, 3-[(carboxymethyl)amino]- could potentially modulate enzyme activity by influencing their quaternary structure. The study provided kinetic data for the enzyme's interaction with N-carbamoyl-beta-alanine and the inhibitory effect of beta-alanine, which are presented in the table below. nih.gov

Table 1: Kinetic Parameters of Rat Liver N-Carbamoyl-beta-alanine Amidohydrolase

Parameter Value Compound Reference
K_m 6.5 µM N-carbamoyl-beta-alanine nih.gov
K_i 1.08 mM beta-alanine nih.gov

K_m (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum. K_i (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

Protein Conformation and Aggregation: The modification of amino acid side chains can significantly impact protein conformation and aggregation. Studies on Nε-(carboxyethyl)lysine (CEL), an advanced glycation end product structurally related to Alanine, 3-[(carboxymethyl)amino]-, have shown that its formation on the protein α-synuclein extends the conformation of the N-terminal domain and inhibits its aggregation into amyloid fibrils. nih.gov This suggests that the carboxymethyl group of Alanine, 3-[(carboxymethyl)amino]- could similarly influence the folding and stability of proteins it interacts with, potentially preventing the formation of pathological protein aggregates.

Chelating Properties and Metalloprotein Interactions: The presence of multiple carboxyl groups gives Alanine, 3-[(carboxymethyl)amino]- chelating properties, allowing it to interact with metal ions. This characteristic is also seen in its derivatives, such as Alanine, N,N-bis(carboxymethyl)-, sodium salt, which is noted for its ability to sequester metal ions. This suggests that Alanine, 3-[(carboxymethyl)amino]- could interact with metalloproteins, where it might bind to the metal cofactor or influence the protein's structure and function by altering the local metal ion concentration.

Interaction with Nucleic Acids:

The potential for Alanine, 3-[(carboxymethyl)amino]- to interact with nucleic acids can be extrapolated from research on similar small molecules.

DNA Binding: Studies on synthetic polyamides containing β-alanine have shed light on the factors influencing DNA binding. These studies indicate that the inclusion of β-alanine and N-terminal cationic groups can affect the binding affinity and kinetics of these molecules to the minor groove of DNA. nih.gov The presence of a flexible β-alanine-like structure and charged carboxyl groups in Alanine, 3-[(carboxymethyl)amino]- suggests it might interact with DNA, potentially through a combination of electrostatic interactions with the phosphate (B84403) backbone and hydrogen bonding with the bases.

Groove Binding: The interaction of N-substituted glycine (B1666218) derivatives with DNA has been investigated using spectroscopic techniques. These studies suggest that such molecules can interact with DNA via hydrogen bonding and hydrophobic interactions, with a preference for groove binding. nih.gov Given the structural similarities, it is plausible that Alanine, 3-[(carboxymethyl)amino]- could also bind within the grooves of DNA, where its carboxyl groups could form hydrogen bonds with the edges of the base pairs.

Advanced Analytical Techniques for Detection and Characterization of Alanine, 3 Carboxymethyl Amino in Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is the cornerstone for isolating Alanine (B10760859), 3-[(carboxymethyl)amino]- from intricate sample mixtures, thereby enabling accurate quantification and identification. The selection of a specific chromatographic method is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, polar compounds. For an analyte like Alanine, 3-[(carboxymethyl)amino]-, standard reversed-phase (RP) chromatography can be challenging due to poor retention on non-polar stationary phases. To overcome this, several strategies are employed.

One approach involves pre-column or post-column derivatization, where the analyte is chemically modified to make it less polar and more responsive to UV-Visible or fluorescence detectors. However, a more direct approach is the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which effectively retains and separates polar compounds like amino acid derivatives. When coupled with a mass spectrometer, HILIC-MS provides a powerful platform for the selective and sensitive analysis of Alanine, 3-[(carboxymethyl)amino]- without the need for derivatization.

Table 1: Representative HPLC Parameters for the Analysis of Polar Amino Acid Derivatives

ParameterHILIC Method Example
Column Amide- or Silica-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 95% B, decrease to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Detection Mode Mass Spectrometry (Electrospray Ionization)

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. Alanine, 3-[(carboxymethyl)amino]- is a non-volatile salt and cannot be analyzed directly by GC. Therefore, chemical derivatization is a mandatory step to convert its polar carboxyl and amino groups into volatile esters and acyl derivatives. nih.govresearchgate.netrsc.org

A common and effective method is a two-step derivatization process. researchgate.net First, the carboxylic acid groups are esterified (e.g., with methanolic HCl). Second, the amino group is acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net This procedure creates a derivative that is sufficiently volatile and stable for GC analysis. The subsequent coupling with a mass spectrometer (GC-MS) allows for highly sensitive and specific detection based on the derivative's mass spectrum and retention time. nih.gov

Table 2: Typical Derivatization and GC-MS Protocol for Amino Acids

StepProcedure
1. Esterification Sample is heated with 2M HCl in methanol (B129727) at 80°C for 60 minutes.
2. Acylation After drying, the sample is heated with pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes.
GC Column Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane)
Carrier Gas Helium
Temperature Program Initial temp 100°C, ramp to 300°C
Ionization Mode (MS) Electron Impact (EI) or Chemical Ionization (CI)

Capillary Electrophoresis (CE) is an alternative and powerful technique for separating small, charged molecules like amino acids and their derivatives. nih.govacs.org Separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. Since Alanine, 3-[(carboxymethyl)amino]- possesses both acidic (carboxyl) and basic (amino) functional groups, its net charge is dependent on the pH of the background electrolyte (buffer). This property makes it an ideal candidate for CE analysis.

CE offers advantages such as high separation efficiency, minimal sample consumption, and rapid analysis times. acs.org Detection can be achieved directly via UV absorbance if the analyte possesses a chromophore or, more commonly, indirectly by adding a UV-absorbing compound to the buffer. For enhanced sensitivity and specificity, coupling CE with mass spectrometry (CE-MS) is the preferred approach. nih.gov

Mass Spectrometry (MS) for Identification and Quantitative Analysis

Mass Spectrometry is an indispensable tool for the analysis of Alanine, 3-[(carboxymethyl)amino]-, providing molecular weight information and structural details with unparalleled sensitivity and specificity. It is most often used as a detector following a chromatographic or electrophoretic separation.

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation and is essential for distinguishing the target analyte from other isobaric interferences in a complex sample. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated adduct) of Alanine, 3-[(carboxymethyl)amino]-, known as the precursor ion, is selectively isolated. This precursor ion is then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). This fragmentation produces a series of smaller, characteristic product ions.

The specific pattern of precursor-to-product ion transitions is a unique "fingerprint" for the molecule. By monitoring these specific transitions in a mode known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional selectivity and low limits of quantification.

Table 3: Predicted MS/MS Transitions for Alanine, 3-[(carboxymethyl)amino]- (C₅H₉NO₄, Exact Mass: 147.0532)

Ion ModePrecursor Ion (m/z)Postulated Product Ion (m/z)Neutral Loss
Positive (ESI+)148.0604 [M+H]⁺130.0498 [M+H-H₂O]⁺Loss of Water
Positive (ESI+)148.0604 [M+H]⁺102.0549 [M+H-HCOOH]⁺Loss of Formic Acid
Positive (ESI+)148.0604 [M+H]⁺88.0393 [Alanine fragment]⁺Loss of Glyoxylic acid
Negative (ESI-)146.0459 [M-H]⁻102.0193 [M-H-CO₂]⁻Loss of Carbon Dioxide

Mass Spectrometry Imaging (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly in tissue sections, providing critical information on their localization within a biological system. nih.gov The detection of small, polar molecules like amino acid derivatives via MSI, particularly using Matrix-Assisted Laser Desorption/Ionization (MALDI), has been challenging due to low ionization efficiency and background interference from the matrix. nih.govacs.org

Recent advancements have overcome these hurdles through on-tissue chemical derivatization. nih.govacs.org In this method, a tissue slice is treated with a reagent that reacts with specific functional groups—such as the amino and carboxyl groups in Alanine, 3-[(carboxymethyl)amino]-. This derivatization adds a permanently charged or easily ionizable tag to the analyte, dramatically increasing its detection sensitivity in the mass spectrometer. acs.org By collecting mass spectra across a grid of positions on the tissue, a chemical image can be constructed, revealing the precise location of the derivatized analyte. This approach could be used to map the distribution of Alanine, 3-[(carboxymethyl)amino]- in various tissues to investigate its metabolic or pathological relevance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, including Alanine, 3-[(carboxymethyl)amino]-. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The structural assignment of Alanine, 3-[(carboxymethyl)amino]- is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A typical ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is indicative of the local electronic environment of the proton. For instance, protons attached to carbons adjacent to electronegative oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm value). Furthermore, the splitting pattern of these signals (spin-spin coupling) provides information about the number of neighboring protons, which is crucial for establishing the connectivity of the carbon backbone.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and insights into their hybridization and bonding. The presence of three distinct carboxyl carbon signals would be a key identifier for Alanine, 3-[(carboxymethyl)amino]-.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This web of correlations allows for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure of Alanine, 3-[(carboxymethyl)amino]-.

Conformational analysis, which investigates the three-dimensional arrangement of the molecule, can also be explored using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects protons that are close in space, even if they are not directly connected through bonds, providing critical insights into the preferred spatial orientation of the molecule's different functional groups.

Table 1: Predicted ¹H NMR Spectral Data for Alanine, 3-[(carboxymethyl)amino]- Data is predicted and may vary based on solvent and experimental conditions.

Atom Predicted Chemical Shift (ppm) Multiplicity
H (on α-carbon of alanine moiety) ~3.8 - 4.2 Triplet
H (on β-carbon of alanine moiety) ~3.0 - 3.4 Doublet

Table 2: Predicted ¹³C NMR Spectral Data for Alanine, 3-[(carboxymethyl)amino]- Data is predicted and may vary based on solvent and experimental conditions.

Atom Predicted Chemical Shift (ppm)
Carbonyl C (alanine) ~170 - 175
Carbonyl C (carboxymethyl) ~172 - 177
α-Carbon (alanine) ~50 - 55
β-Carbon (alanine) ~45 - 50

Other Spectroscopic Techniques (e.g., IR, UV-Vis) for Molecular Fingerprinting

While NMR provides the detailed structural map, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information that serves as a "molecular fingerprint" for Alanine, 3-[(carboxymethyl)amino]-.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of the types of bonds and functional groups present. For Alanine, 3-[(carboxymethyl)amino]-, the IR spectrum would be dominated by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid groups. The C=O stretching vibrations of the carboxyl groups would typically appear as a strong, sharp band between 1700 and 1750 cm⁻¹. The N-H bending and C-N stretching vibrations associated with the secondary amine would also provide characteristic signals in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for Alanine, 3-[(carboxymethyl)amino]-

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
C=O Stretch (Carboxylic Acid) 1700 - 1750 Strong
N-H Bend (Secondary Amine) 1550 - 1650 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The utility of UV-Vis for characterizing Alanine, 3-[(carboxymethyl)amino]- is somewhat limited, as it lacks extensive chromophores—systems of conjugated double bonds—that typically give rise to strong absorptions in the UV-Vis range. The primary electronic transitions would be the n→π* transitions of the carbonyl groups in the carboxylic acids. These are typically weak and occur at shorter wavelengths, often below 220 nm. While not highly specific, the absence of significant absorption at longer wavelengths can be a useful piece of characterization data, confirming the lack of larger conjugated systems.

Table of Compounds Mentioned

Compound Name
Alanine, 3-[(carboxymethyl)amino]-

Theoretical and Computational Studies of Alanine, 3 Carboxymethyl Amino

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of "Alanine, 3-[(carboxymethyl)amino]-". These methods provide a detailed understanding of the molecule's electron distribution, orbital energies, and potential for chemical reactions.

DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For "Alanine, 3-[(carboxymethyl)amino]-", these calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Furthermore, Mulliken population analysis, a method used in computational chemistry, can provide information about the partial atomic charges within the molecule. aps.org This analysis helps in understanding the charge distribution and identifying polar regions, which are important for intermolecular interactions. aps.org Theoretical studies can also analyze the effects of substituting different chemical groups on the electronic properties of related compounds. aps.org

Table 1: Predicted Electronic Properties of Alanine (B10760859), 3-[(carboxymethyl)amino]- (Hypothetical Data)

PropertyPredicted ValueMethod
HOMO Energy-DFT/B3LYP
LUMO Energy-DFT/B3LYP
HOMO-LUMO Gap-DFT/B3LYP
Dipole Moment-DFT/B3LYP
Mulliken Charge on N-DFT/B3LYP
Mulliken Charge on C=O-DFT/B3LYP

Note: The table above is illustrative. Actual values would require specific quantum chemical calculations to be performed.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and dynamic behavior of molecules like "Alanine, 3-[(carboxymethyl)amino]-". These simulations model the movement of atoms and molecules over time, providing insights into how the compound explores different shapes and interacts with its environment.

Conformational analysis through MD simulations can identify the most stable three-dimensional arrangements (conformers) of "Alanine, 3-[(carboxymethyl)amino]-" in different solvents or binding environments. acs.org By simulating the molecule's movements, researchers can understand its flexibility and the transitions between different conformational states. acs.org This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

MD simulations are also used to study ligand dynamics, which is the process of a ligand binding to a receptor. nih.govnih.gov These simulations can reveal the pathways of binding, identify metastable binding sites, and characterize the interactions that stabilize the ligand-receptor complex. nih.gov For instance, accelerated MD simulations have been successfully used to observe the binding of ligands to G-protein coupled receptors, highlighting common metastable states in the binding process. nih.gov The stability of the interaction between a ligand and a protein can be assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) of the protein's backbone atoms during the simulation. nih.gov

Docking and Molecular Modeling Studies of Alanine, 3-[(carboxymethyl)amino]- Interactions with Biological Receptors

Molecular docking and modeling are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. These methods are essential for understanding the potential biological targets of "Alanine, 3-[(carboxymethyl)amino]-" and the specific interactions that govern its binding.

Docking simulations place the flexible "Alanine, 3-[(carboxymethyl)amino]-" molecule into the binding site of a target protein and score the different poses based on their predicted binding affinity. This process helps to identify the most likely binding mode and provides a semi-quantitative prediction of the binding strength. The investigation of how a compound inhibits a biological process, such as viral replication, can be facilitated by molecular docking simulations. nih.gov

Following docking, molecular modeling techniques can be used to refine the structure of the ligand-receptor complex and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This detailed analysis is crucial for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity for the target receptor. The binding of a ligand to a protein can induce conformational changes in the protein, which can alter its function. nih.gov

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can be used to predict various spectroscopic properties of "Alanine, 3-[(carboxymethyl)amino]-", such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These theoretical predictions can then be compared with experimental data to validate the computed structures and electronic properties.

Quantum chemical calculations can predict the chemical shifts of carbon and proton atoms, which can be directly compared with experimental NMR spectra. acs.org Discrepancies between the predicted and experimental spectra can indicate the presence of specific conformational isomers or the influence of solvent effects that were not fully accounted for in the calculations. acs.org

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The comparison of these calculated frequencies with experimental IR data helps in the assignment of the observed vibrational bands to specific molecular motions. This combined theoretical and experimental approach provides a powerful tool for the detailed structural characterization of "Alanine, 3-[(carboxymethyl)amino]-".

Applications of Alanine, 3 Carboxymethyl Amino in Chemical and Biochemical Research Non Clinical

Utilization as a Building Block in Organic Synthesis and Peptide Chemistry

The chemical architecture of Alanine (B10760859), 3-[(carboxymethyl)amino]- lends itself to being a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. Research has demonstrated its role as a starting material in reactions that construct novel molecular scaffolds.

One notable application is in the synthesis of heterocyclic β-chlorovinyl aldehydes. In a one-pot reaction utilizing the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride), N-(carboxymethyl)-β-alanine undergoes cyclization to yield 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde. acs.org This transformation highlights the compound's utility in creating substituted pyrrole (B145914) rings, which are important structural motifs in many biologically active compounds and functional materials. The reaction proceeds with the formation of halomethyleniminium salts as intermediates, which then facilitate the cyclization of the acyclic diacid precursor. acs.org

Furthermore, derivatives of Alanine, 3-[(carboxymethyl)amino]- serve as key components in the production of novel betaine-type compounds. google.com For instance, N-alkylated derivatives of N-(carboxymethyl)-β-alanine can be synthesized and subsequently used to create surfactants with specific properties. The synthesis of N-(2-hydroxydodecyl)-N-methyl-N-carboxymethyl-β-alanine is an example of how the basic structure can be elaborated to generate molecules with applications in detergent compositions. google.com

Table 1: Synthetic Applications of Alanine, 3-[(carboxymethyl)amino]-

Starting Material Reagents Product Application Area
N-(carboxymethyl)-β-alanine Vilsmeier Reagent (DMF/POCl₃) 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde Heterocyclic Synthesis
N-methyl-β-alanine (related precursor) 1,2-epoxydodecane, Monochloroacetic acid N-(2-hydroxydodecyl)-N-methyl-N-carboxymethyl-β-alanine betaine Surfactant Chemistry

Despite its structural resemblance to amino acids, a thorough review of available scientific literature did not yield specific examples of Alanine, 3-[(carboxymethyl)amino]- being utilized as a building block in solid-phase or solution-phase peptide chemistry. Its potential incorporation into peptide backbones or as a side-chain modification remains an area for future exploration.

Application as a Research Ligand for Metal Ion Sequestration and Delivery Systems

The presence of two carboxyl groups and a secondary amine in the structure of Alanine, 3-[(carboxymethyl)amino]- suggests its potential as a chelating agent for metal ions. The nitrogen and oxygen atoms can act as donor sites, allowing the molecule to coordinate with various metal cations. This property is foundational to its potential application in systems designed for metal ion sequestration or controlled delivery.

While the principle of its chelating ability is chemically sound, detailed research studies focusing on the application of Alanine, 3-[(carboxymethyl)amino]- as a specific research ligand for metal ion sequestration or as a component in sophisticated metal delivery systems are not extensively documented in publicly available literature. The stability constants of its complexes with various metal ions, which are crucial for designing effective sequestration or delivery systems, have not been widely reported. Further research is required to fully characterize its coordination chemistry and to develop practical applications in this area.

Role in Material Science or Coordination Polymer Chemistry

Coordination polymers are multi-dimensional structures in which metal ions are linked by organic ligands. The structure of Alanine, 3-[(carboxymethyl)amino]-, with its multiple coordination sites, makes it a potential candidate for use as a linker in the synthesis of coordination polymers. The resulting materials could exhibit interesting properties, such as porosity or catalytic activity, depending on the choice of metal ion and the resulting crystal structure.

However, based on a thorough review of the available literature, there are no published research findings on the use of Alanine, 3-[(carboxymethyl)amino]- in material science or for the synthesis of coordination polymers. This remains a hypothetical application that would require foundational research to synthesize and characterize such materials and to explore their potential properties and applications.

Future Research Directions and Unexplored Avenues for Alanine, 3 Carboxymethyl Amino

Elucidating Novel Biological Pathways and Metabolic Fates

The biological significance of Alanine (B10760859), 3-[(carboxymethyl)amino]- is currently unknown. A crucial area of future research will be to determine if and how this compound interacts with biological systems. Investigations should focus on its absorption, distribution, metabolism, and excretion (ADME) profile.

Given its structural relationship to β-alanine, a key research question is whether it can be recognized by enzymes and transporters that interact with β-alanine. For instance, β-alanine is a precursor to the synthesis of carnosine, a dipeptide with important physiological roles. researchgate.net Future studies could explore whether Alanine, 3-[(carboxymethyl)amino]- can act as a competitive inhibitor of carnosine synthase or if it can be incorporated into novel dipeptides.

Another important metabolic pathway for β-alanine involves its conversion to malonate semialdehyde. nih.govwikipedia.orgbio-rad.com Research is needed to determine if Alanine, 3-[(carboxymethyl)amino]- can be similarly metabolized or if the carboxymethyl group alters its susceptibility to enzymatic degradation. Understanding its metabolic fate is critical to assessing its potential biological effects and safety profile. Most amino acid metabolic pathways involve both cytoplasmic and mitochondrial enzymes. nih.gov Therefore, subcellular localization studies of any metabolic pathways for Alanine, 3-[(carboxymethyl)amino]- would be essential.

Table 1: Potential Areas of Investigation for the Biological Pathways of Alanine, 3-[(carboxymethyl)amino]-

Research AreaKey QuestionsPotential Methodologies
Cellular Uptake and Transport Is it transported into cells? Does it utilize known amino acid transporters?In vitro cell culture assays with radiolabeled compound, competitive inhibition studies with known transporter substrates.
Metabolic Transformation Is it metabolized by cells? What are the metabolic products?Mass spectrometry-based metabolomics, in vitro enzyme assays with purified enzymes.
Interaction with β-alanine Pathways Does it inhibit enzymes in the β-alanine metabolic pathway?Enzyme kinetics studies, molecular docking simulations.
Biological Activity Does it elicit any physiological responses in cells or organisms?Phenotypic screening assays, gene expression analysis.

Developing Advanced Synthetic Strategies for Complex Derivatives

The synthesis of Alanine, 3-[(carboxymethyl)amino]- itself is relatively straightforward. However, future research should focus on developing advanced synthetic strategies to create more complex derivatives with tailored properties. These derivatives could have applications in drug discovery, materials science, and as tools for chemical biology.

For example, the carboxylic acid groups could be functionalized to create esters, amides, or other functional groups, which could modulate the compound's solubility, polarity, and ability to coordinate with metal ions. The secondary amine could also be a target for further chemical modification. The development of stereoselective synthetic methods would also be of interest for creating chiral derivatives.

The exploration of novel synthetic routes, potentially leveraging enzymatic or chemoenzymatic approaches, could lead to more efficient and environmentally friendly methods for producing Alanine, 3-[(carboxymethyl)amino]- and its derivatives. mdpi.com

Expanding the Scope of Coordination Chemistry and Materials Applications

Alanine, 3-[(carboxymethyl)amino]- has been utilized as a ligand in coordination chemistry. Future research in this area could focus on synthesizing and characterizing a wider range of metal complexes with this ligand. Investigating the coordination chemistry of this ligand with a variety of transition metals, lanthanides, and actinides could lead to the discovery of new complexes with interesting magnetic, optical, or catalytic properties. mdpi.comorientjchem.org

The resulting coordination polymers and metal-organic frameworks (MOFs) could have applications in areas such as gas storage, separation, and catalysis. lupinepublishers.com The presence of both carboxylate and amine functionalities allows for the formation of diverse and stable coordination networks. The properties of these materials could be tuned by systematically varying the metal ion and the reaction conditions.

Table 2: Potential Coordination Chemistry and Materials Science Applications

Application AreaResearch FocusPotential Properties
Catalysis Development of metal complexes for organic transformations.High catalytic activity and selectivity.
Gas Storage and Separation Synthesis of porous MOFs.High surface area, selective gas adsorption.
Luminescent Materials Lanthanide complexes for lighting and sensing applications.Strong luminescence, high quantum yields.
Magnetic Materials Complexes with paramagnetic metal ions.Interesting magnetic properties, potential for molecular magnets.

Integrating Multi-Omics Approaches for Comprehensive Biological Understanding

Should Alanine, 3-[(carboxymethyl)amino]- be found to have biological activity, a comprehensive understanding of its effects will require the integration of multi-omics approaches. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to the compound. oup.commdpi.comnih.govresearchgate.net

For example, transcriptomic analysis could identify genes whose expression is altered in the presence of the compound, providing clues about the cellular pathways it affects. Proteomic studies could identify proteins that physically interact with the compound or whose expression levels are changed. Metabolomic analysis would be crucial for identifying the metabolic products of Alanine, 3-[(carboxymethyl)amino]- and for understanding its impact on cellular metabolism. mdpi.com

The integration of these different omics datasets can help to build a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of its effects.

Leveraging Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can be leveraged to accelerate research on Alanine, 3-[(carboxymethyl)amino]- and its derivatives. nih.govcore.ac.uknih.gov These computational approaches can be used to predict the properties and activities of novel compounds, guiding synthetic efforts and prioritizing compounds for experimental testing.

For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of derivatives of Alanine, 3-[(carboxymethyl)amino]- based on their chemical structures. Machine learning algorithms can also be used to predict the coordination properties of this ligand with different metal ions, aiding in the design of new functional materials. mdpi.comacs.org

Furthermore, AI and ML can be used to analyze large and complex multi-omics datasets, helping to identify patterns and relationships that might not be apparent through traditional analysis methods. This can lead to new hypotheses about the compound's mechanism of action and its potential applications.

Q & A

What are the recommended synthetic methodologies for producing 3-[(carboxymethyl)amino]alanine with high enantiomeric purity?

Basic Research Focus
Synthesis of this modified alanine derivative requires precise control over stereochemistry. Solid-phase peptide synthesis (SPPS) is widely used, where the carboxymethyl group is introduced via reductive alkylation or coupling reactions. Enzymatic approaches, such as transaminase-mediated modifications, can enhance enantioselectivity . For example, the Strecker synthesis framework (used for standard alanine derivatives) can be adapted by substituting reagents to introduce the carboxymethyl moiety . Validation of enantiomeric purity should involve chiral HPLC or circular dichroism (CD) spectroscopy .

Which spectroscopic and chromatographic techniques are optimal for characterizing 3-[(carboxymethyl)amino]alanine?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to confirm the carboxymethyl substitution at the β-position. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification and fragmentation patterns for functional group identification . High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is recommended for purity assessment, using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Advanced Research Focus
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from varying experimental conditions (pH, temperature). Systematic studies should be conducted using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperature settings. Stability under oxidative or photolytic conditions can be assessed via accelerated degradation studies monitored by LC-MS . Meta-analyses of existing literature should account for differences in sample preparation (e.g., lyophilization vs. crystalline forms) .

What experimental strategies are effective for studying the compound’s role in metabolic pathways?

Advanced Research Focus
Isotopic labeling (e.g., 13C^{13}\text{C} or 15N^{15}\text{N} at the carboxymethyl group) enables tracking via metabolic flux analysis in cell cultures or animal models. Comparative studies with unmodified alanine can reveal its impact on gluconeogenesis or urea cycle intermediates . For enzymatic interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with relevant proteins (e.g., transaminases) .

How does the carboxymethyl modification influence the compound’s chelation properties with metal ions?

Advanced Research Focus
The carboxymethyl group introduces additional coordination sites for metal ions (e.g., Ca2+^{2+}, Fe3+^{3+}). Potentiometric titration or UV-Vis spectroscopy under varying pH conditions can determine stability constants of metal complexes. Computational modeling (DFT or molecular dynamics) predicts preferred binding geometries . Contrast with β-alanine derivatives (e.g., 3TMS) highlights the role of steric and electronic effects .

What are the challenges in crystallizing 3-[(carboxymethyl)amino]alanine for X-ray diffraction studies?

Advanced Research Focus
Crystallization difficulties often stem from conformational flexibility. Co-crystallization with stabilizing agents (e.g., divalent cations) or using vapor diffusion methods with PEG-based precipitants may improve crystal lattice formation. Synchrotron radiation can enhance resolution for small-molecule crystallography .

How can researchers validate the compound’s compatibility with biological assays (e.g., cytotoxicity)?

Methodological Guidance
Dose-response assays (e.g., MTT or LDH release) in mammalian cell lines (e.g., HEK293) should precede in vivo studies. Control experiments must account for potential interference from the carboxymethyl group in colorimetric assays. Parallel NMR or LC-MS analyses confirm compound integrity post-incubation .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Guidance
Software like Gaussian (for quantum mechanical calculations) or MarvinSketch (for logP/pKa prediction) models solubility, partition coefficients, and acid-base behavior. Molecular docking (AutoDock Vina) predicts interactions with biological targets, validated by experimental binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.